2,6-Dinitro-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dinitro-4-(trifluoromethyl)aniline is a chemical compound that has been studied for its potential applications in various fields, including agrochemicals. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to an aniline ring. This structure suggests that it could have interesting chemical properties and reactivity due to the electron-withdrawing effects of the nitro and trifluoromethyl groups .
Synthesis Analysis
The synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives has been achieved through anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the substitution of a chlorine atom by an aniline group, which is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups . Additionally, an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, has been described, which could provide insights into the synthesis of 2,6-dinitro-4-(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)aniline is influenced by the presence of the nitro and trifluoromethyl groups. Infrared (IR), ultraviolet (UV), and proton nuclear magnetic resonance (1H NMR) studies have suggested the existence of an intramolecular hydrogen bond between the amino hydrogen and one of the ortho-nitro groups. This hydrogen bonding could affect the compound's reactivity and stability .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives, including those similar to 2,6-Dinitro-4-(trifluoromethyl)aniline, has been studied in various reactions. For instance, the ambident reactivity of aniline derivatives towards 4,6-dinitrobenzofuroxan has been reported, which involves rapid reaction via the nitrogen center to give anionic σ-adducts. The presence of electron-withdrawing groups such as nitro and trifluoromethyl is likely to influence these reactions by affecting the electron density on the aniline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dinitro-4-(trifluoromethyl)aniline are shaped by its molecular structure. The electron-withdrawing effects of the nitro and trifluoromethyl groups are expected to impact the compound's acidity, basicity, and overall reactivity. Kinetic and equilibrium studies of similar aniline derivatives have shown that these groups can significantly affect reaction rates and equilibria, suggesting that 2,6-Dinitro-4-(trifluoromethyl)aniline would exhibit similar behavior . The substituent effects on the aniline ring have been quantified, indicating that the rate of reaction is affected by the polar effect of the substituent, which would be relevant for understanding the behavior of 2,6-Dinitro-4-(trifluoromethyl)aniline in various chemical contexts .
Scientific Research Applications
Agricultural and Environmental Impact
2,6-Dinitro-4-(trifluoromethyl)aniline, a component of the herbicide trifluralin, is widely used in agriculture to control annual grasses and broadleaf weeds. The Agricultural Health Study examined the association between trifluralin use and common cancer incidence among pesticide applicators. While no association with cancer incidence overall was found, there was an observed excess of colon cancer in higher exposure categories, suggesting a potential health risk that warrants further investigation (Kang et al., 2008).
Occupational Exposure and Health Effects
In the context of occupational exposure, particularly during the disposal of military waste containing TNT and DNT, workers exposed to these compounds reported more frequent symptoms like bitter taste, burning eyes, and discoloration of the skin and hair. This indicates that exposure to nitroaromatic explosives like 2,6-Dinitro-4-(trifluoromethyl)aniline can be of occupational-medical relevance, and protective measures along with occupational-medical surveillance are recommended (Letzel et al., 2003).
Biomonitoring and Health Surveillance
The monitoring of air and urine metabolite levels for workers exposed to nitrotoluenes, including 2,6-Dinitro-4-(trifluoromethyl)aniline, is crucial for understanding occupational exposure. The study highlighted the importance of biomonitoring as it provides a good marker for recently absorbed dose, revealing intrinsic relationships between exposure, bioactivation, and detoxification pathways of these compounds (Jones et al., 2005).
Exposure-Response Relationship
Understanding the exposure-response relationship is vital for setting appropriate occupational exposure limits and ensuring worker safety. Studies like the one on molecular dosimetry of 2,4-difluoroaniline, a compound related to 2,6-Dinitro-4-(trifluoromethyl)aniline, provide valuable insights into the internal exposure levels and can help in establishing guidelines for safe levels of exposure (Boogaard et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACNDKUQVLNNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196202 | |
Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitro-4-(trifluoromethyl)aniline | |
CAS RN |
445-66-9 | |
Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dinitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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